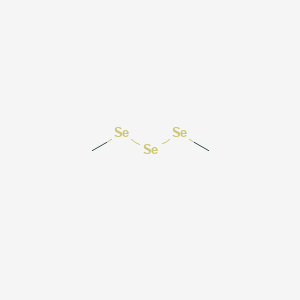
S-(4-hydroxyphenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-hydroxyphenyl) dimethylcarbamothioate: is an organosulfur compound with the molecular formula C9H11NO2S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a dimethylcarbamothioate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-hydroxyphenyl) dimethylcarbamothioate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-hydroxyphenyl) dimethylcarbamothioate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-hydroxyphenyl) dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate enzyme inhibition and protein interactions. It has been studied for its potential to inhibit specific enzymes, making it valuable in drug discovery and development.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of S-(4-hydroxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the dimethylcarbamothioate moiety can interact with enzyme active sites. These interactions can lead to enzyme inhibition or modulation of protein function, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries, this compound shares the hydroxyphenyl group but differs in its overall structure and applications.
4-Hydroxyphenyl sulfide: This compound is used in the synthesis of polymers and materials, highlighting the versatility of the hydroxyphenyl group.
Uniqueness: S-(4-hydroxyphenyl) dimethylcarbamothioate stands out due to its combination of the hydroxyphenyl group and the dimethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
13511-99-4 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
S-(4-hydroxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H11NO2S/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 |
Clé InChI |
DXGCHPHQRFGPHL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


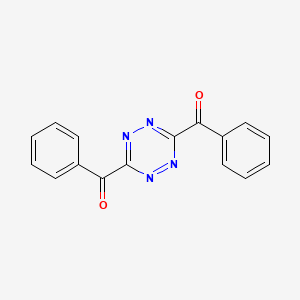
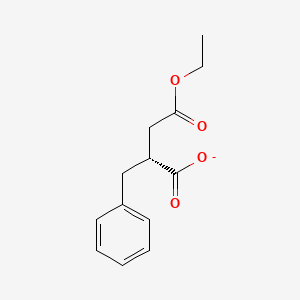
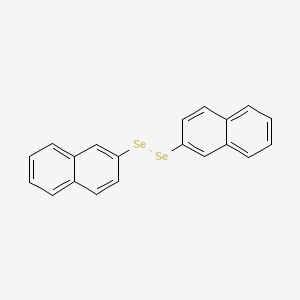
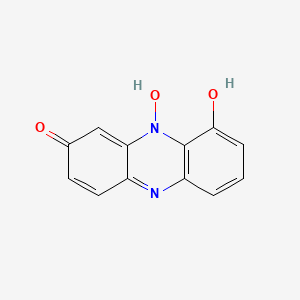
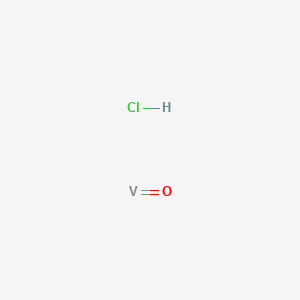
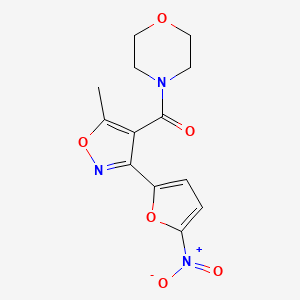


![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)




